molecular formula C46H65N13O11S2 B14657387 1-Deamino-4-val-8-arg-vasopressin CAS No. 51980-16-6

1-Deamino-4-val-8-arg-vasopressin

Cat. No.: B14657387
CAS No.: 51980-16-6
M. Wt: 1040.2 g/mol
InChI Key: KTPUTUVNZXFASQ-OXRKDOEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deamino-4-val-8-arg-vasopressin is a synthetic analog of vasopressin, a neurohypophysial hormone critical for regulating water retention and blood pressure. Structurally, it features:

  • Deamination at position 1: Replacement of the N-terminal cysteine’s amino group with a hydrogen atom, enhancing antidiuretic potency and prolonging biological activity .
  • Valine substitution at position 4: Replaces glutamine or asparagine residues, modulating receptor specificity .
  • D-arginine at position 8: Reduces pressor activity while retaining antidiuretic effects .

This compound (CAS 64158-84-5, molecular formula C₄₈H₆₉N₁₃O₁₁S₂) has been studied for its angiostatic and antitumor properties in breast cancer models, demonstrating enhanced angiostatin production compared to desmopressin (dDAVP) .

Properties

CAS No.

51980-16-6

Molecular Formula

C46H65N13O11S2

Molecular Weight

1040.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1

InChI Key

KTPUTUVNZXFASQ-OXRKDOEDSA-N

Isomeric SMILES

CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deamino-4-val-8-arg-vasopressin is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Deamino-4-val-8-arg-vasopressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of this compound with modified amino acid sequences, which can exhibit different biological activities .

Scientific Research Applications

1-Deamino-4-val-8-arg-vasopressin has a wide range of applications in scientific research:

Mechanism of Action

1-Deamino-4-val-8-arg-vasopressin exerts its effects primarily through interaction with vasopressin receptors (V1, V2, and V3):

The compound activates these receptors through G-protein-coupled receptor pathways, leading to various downstream effects, including increased intracellular calcium levels and cyclic AMP (cAMP) production .

Comparison with Similar Compounds

Key Analogues and Modifications:

Compound Name Position 1 Position 4 Position 5 Position 8 Key Features
1-Deamino-4-val-8-arg-vasopressin Deamino (β-mercaptopropionic acid) Valine Glutamine D-arginine Enhanced angiostatic activity
Desmopressin (dDAVP) Deamino Glutamine Glutamine D-arginine High V2 receptor selectivity; no pressor activity
4-Decarboxamido-8-lysine-vasopressin Native cysteine α-aminobutyric acid (decarboxamido) Asparagine Lysine Reduced antidiuretic and pressor activity
5-Decarboxamido-8-lysine-vasopressin Native cysteine Asparagine Alanine (decarboxamido) Lysine Loss of oxytocic activity
1-Deamino-8-lysine-vasopressin Deamino Glutamine Asparagine Lysine Increased antidiuretic potency; reduced pressor activity

Pharmacological Activity Profiles

Table 1: Relative Potencies of Vasopressin Analogues

Compound Antidiuretic Activity (U/mg) Pressor Activity (U/mg) Oxytocic Activity (U/mg) Avian Vasodepressor Activity (U/mg)
8-Lysine-vasopressin (LVP) 80 125 25 30
1-Deamino-8-lysine-vasopressin 320 25 5 5
4-Decarboxamido-8-lysine-vasopressin 20 10 1 10
5-Decarboxamido-8-lysine-vasopressin 40 50 <1 15

Data adapted from Gillessen & du Vigneaud (1967)

Key Findings:

Deamination at Position 1: Increases antidiuretic potency (e.g., 1-deamino-8-lysine-vasopressin: 4× more potent than LVP) . Reduces pressor and oxytocic activities due to decreased V1a receptor affinity .

Position 4 Modifications: Valine substitution (this compound): Enhances angiostatic activity in breast cancer cells by promoting angiostatin production . Decarboxamido (α-aminobutyric acid): Reduces antidiuretic and pressor activities, indicating the carboxamide group’s role in receptor binding .

D-arginine at Position 8: Eliminates pressor activity in desmopressin (dDAVP) by altering V1a receptor interaction .

Research Highlights

  • Angiostatic Activity: this compound (VQ) and 1-deamino-4-ala-8-arg-vasopressin (AQ) induced 2–3× higher angiostatin production in MCF-7 cells compared to desmopressin .
  • Receptor Specificity: dDAVP’s lack of pressor activity correlates with its inability to bind V1a receptors in the adenohypophysis .
  • Structural Insights : The carboxamide group at position 5 in 8-lysine-vasopressin is critical for oxytocic activity, as its removal (5-decarboxamido) abolishes this effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.